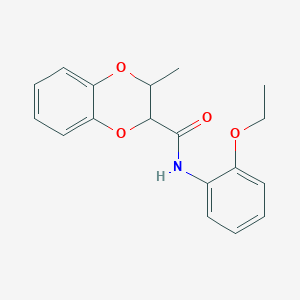

N-(2-ethoxyphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-ethoxyphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide, also known as EMD-386088, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzodioxines, which have been shown to exhibit a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of N-(2-ethoxyphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide (F3207-0006)

Drug Development: The unique structure of F3207-0006, with its thienopyrimidine core, is associated with a range of biological activities. This core structure is often explored for its potential applications in anti-cancer and anti-viral therapies. The compound’s ability to interact with various biological targets makes it a candidate for the development of new pharmacological agents.

Protein Interaction Studies: The presence of a sulfanyl amide group in F3207-0006 suggests its potential role in hydrogen bonding and protein interactions. This feature could be particularly useful in studying protein functions and designing molecules that can target specific proteins, which is crucial in understanding disease mechanisms and developing targeted therapies.

Biological Activity Modulation: F3207-0006 contains functional groups like ethoxy and fluorophenyl, which may influence the compound’s properties such as lipophilicity and its ability to interact with biological systems. Research into these properties can provide insights into how the compound might be modified to enhance its therapeutic efficacy or reduce toxicity.

Chemical Biology: As a chemical tool, F3207-0006 can be used to probe specific biological pathways. Its structure allows for modifications that can help in the identification and validation of new drug targets. This is particularly important in the field of chemical biology, where small molecules are used to understand and manipulate biological systems.

Molecular Imaging: The compound’s structure could potentially be tagged with imaging agents, allowing it to be used in molecular imaging. This application could enable researchers to visualize the interaction of F3207-0006 with its biological targets in real-time, providing valuable information for drug development and diagnostic processes.

Biomaterials Research: In the context of biomaterials, F3207-0006 could be investigated for its potential to act as a bone void filler or as an autograft extender in spinal fusion models . Its interaction with bone tissue and its role in promoting bone formation could be significant for orthopedic applications.

Pharmacokinetics and Metabolism: Studying the pharmacokinetics and metabolism of F3207-0006 can provide essential information on its absorption, distribution, metabolism, and excretion (ADME) profiles. This research is critical for optimizing dosing regimens and minimizing potential side effects in therapeutic applications.

Regulatory Science: F3207-0006 can be used in studies aimed at understanding and complying with regulatory requirements for new drugs. For example, it could be part of preclinical studies to evaluate the safety and efficacy of bone void fillers, as outlined in standards like ASTM F3207-17 .

Eigenschaften

IUPAC Name |

N-(2-ethoxyphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-3-21-14-9-5-4-8-13(14)19-18(20)17-12(2)22-15-10-6-7-11-16(15)23-17/h4-12,17H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFDOSXKBNPNIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2C(OC3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2904578.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2904579.png)

![N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2904580.png)

![2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2904584.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2904585.png)

![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-7-fluoroquinoline-4-carboxylic acid](/img/structure/B2904588.png)

![Tert-butyl 3-[9H-fluoren-9-ylmethoxycarbonyl-[(1R,3S)-3-methoxycarbonylcyclopentyl]amino]piperidine-1-carboxylate](/img/structure/B2904590.png)

![4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride](/img/structure/B2904594.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2904596.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2904597.png)